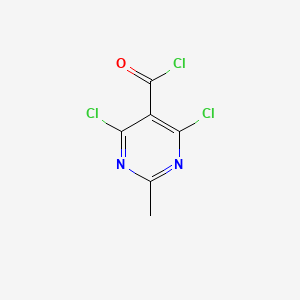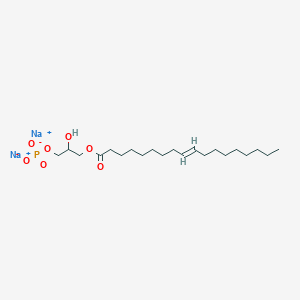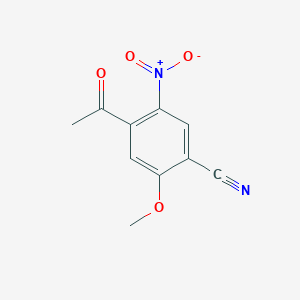
2,5-Diiodobenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diiodobenzene-1,4-diamine is an organic compound with the molecular formula C6H6I2N2 and a molecular weight of 359.93 g/mol It is characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodobenzene-1,4-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,4-diiodobenzene, which undergoes nitration to form 2,5-diiodonitrobenzene. This intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diiodobenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other groups through reactions such as the Suzuki coupling.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives can be formed depending on the substituents introduced.
Oxidation Products: Oxidation of the amino groups can lead to the formation of nitro or nitroso compounds.
Aplicaciones Científicas De Investigación
2,5-Diiodobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diiodobenzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
4,5-Diiodobenzene-1,2-diamine: Another diiodobenzene derivative with similar properties.
5,6-Diiodo-1H-benzotriazole: A compound with similar iodine substitution but different ring structure.
Propiedades
Número CAS |
850648-65-6 |
|---|---|
Fórmula molecular |
C6H6I2N2 |
Peso molecular |
359.93 g/mol |
Nombre IUPAC |
2,5-diiodobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 |
Clave InChI |
GGTVUYLPCRKEQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)N)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


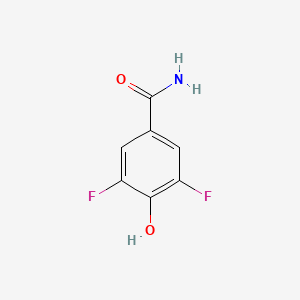
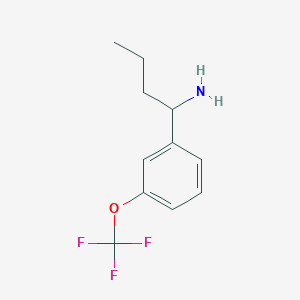

![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
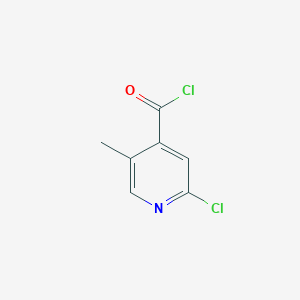
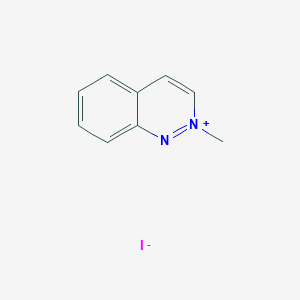
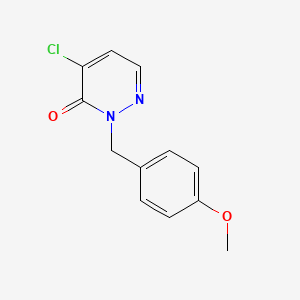
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
